

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromophenethyl Alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Bromophenethyl alcohol*

Cat. No.: *B1273047*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **3-Bromophenethyl alcohol**. This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor for its mesylate derivative, which is instrumental in the development of drug candidates.^{[1][2]} This document consolidates essential data, experimental protocols, and safety information to support its use in research and development.

Chemical Identity and Physical Properties

3-Bromophenethyl alcohol is a clear, colorless to light yellow liquid at room temperature.^[3] It is a derivative of phenethyl alcohol with a bromine atom substituted at the meta position of the benzene ring.

Table 1: Chemical Identifiers for **3-Bromophenethyl Alcohol**

Identifier	Value
CAS Number	28229-69-8 [3]
Molecular Formula	C ₈ H ₉ BrO [3]
Molecular Weight	201.06 g/mol
InChI	InChI=1S/C8H9BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2
InChIKey	PTTFLKHCSZSFOL-UHFFFAOYSA-N
SMILES	OCCc1ccccc(Br)c1

Table 2: Physicochemical Properties of **3-Bromophenethyl Alcohol**

Property	Value
Appearance	Colorless or light yellow liquid [3]
Boiling Point	107-110 °C at 1 mmHg
Density	1.478 g/mL at 25 °C
Refractive Index (n ₂₀ /D)	1.5732
Flash Point	>230 °F (>110 °C) [3]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of **3-Bromophenethyl alcohol**.

¹H NMR Spectroscopy

The proton NMR spectrum of **3-Bromophenethyl alcohol** in CDCl₃ is characterized by the following signals:

Table 3: ¹H NMR Spectral Data of **3-Bromophenethyl Alcohol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.41-7.35	m	2H	Aromatic protons
7.23-7.16	m	2H	Aromatic protons
3.87	t, $J = 6.5$ Hz	2H	-CH ₂ -OH
2.86	t, $J = 6.5$ Hz	2H	Ar-CH ₂ -

Data sourced from ChemicalBook.[\[4\]](#)

¹³C NMR Spectroscopy

While a detailed spectrum with peak assignments is not readily available in the searched literature, the expected chemical shifts for the carbon atoms in **3-Bromophenethyl alcohol** can be predicted based on its structure. The spectrum would show signals for the six aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by its electronegativity. The two aliphatic carbons would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Bromophenethyl alcohol** is expected to exhibit characteristic absorption bands for the hydroxyl and aromatic functional groups. Key expected peaks include:

- O-H stretch: A broad and strong band in the region of 3200-3600 cm^{-1} , indicative of the hydroxyl group and intermolecular hydrogen bonding.[\[5\]](#)[\[6\]](#)
- C-H stretch (aromatic): Peaks just above 3000 cm^{-1} .
- C-H stretch (aliphatic): Peaks just below 3000 cm^{-1} .
- C=C stretch (aromatic): Peaks in the 1450-1600 cm^{-1} region.
- C-O stretch: A strong band in the 1050-1250 cm^{-1} region.[\[7\]](#)
- C-Br stretch: A peak in the fingerprint region, typically between 500 and 600 cm^{-1} .

Mass Spectrometry

The mass spectrum of **3-Bromophenethyl alcohol** would show a molecular ion peak (M^+) and a characteristic $M+2$ peak of similar intensity due to the presence of the bromine isotopes (^{79}Br and ^{81}Br).^[8] Common fragmentation patterns for alcohols include the loss of a water molecule ($M-18$) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).^{[9][10]}

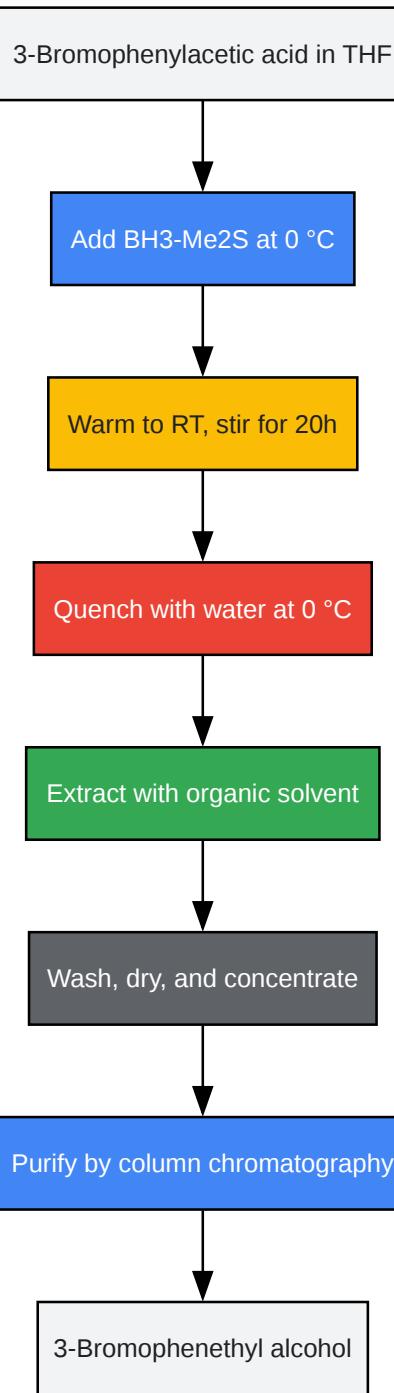
Experimental Protocols

Synthesis of 3-Bromophenethyl alcohol

A common method for the synthesis of **3-Bromophenethyl alcohol** is the reduction of 3-bromophenylacetic acid.^[4]

Experimental Workflow for the Synthesis of **3-Bromophenethyl alcohol**

Synthesis of 3-Bromophenethyl alcohol

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of 3-Bromophenethyl alcohol.**

Detailed Methodology:

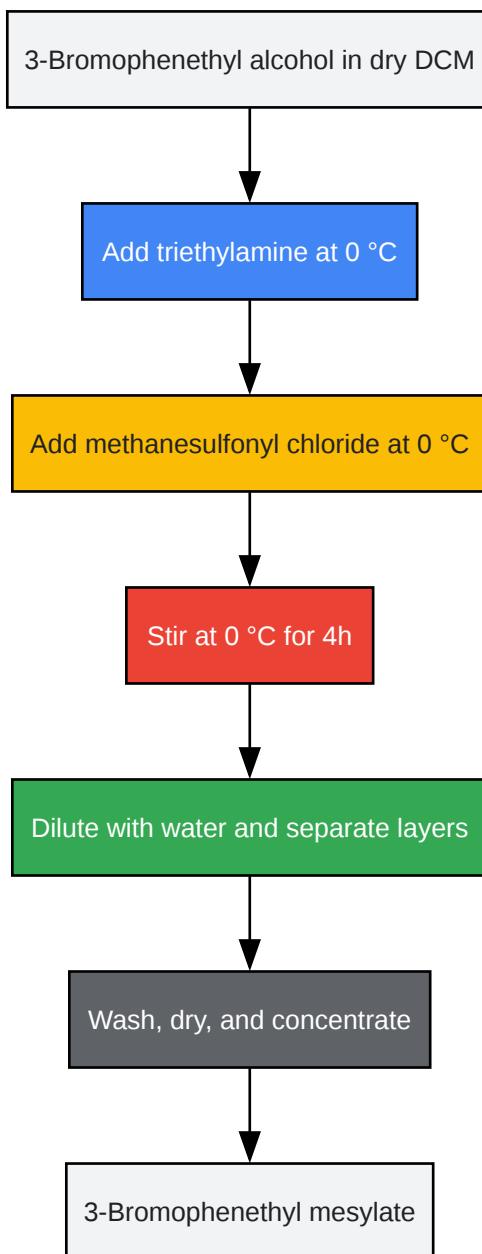
- Dissolve 3-bromophenylacetic acid (2.00 g, 9.3 mmol) in tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Slowly add borane dimethyl sulfide complex (BH₃-Me₂S, 7 mL of a 2M solution in THF, 14.0 mmol) to the solution at 0 °C.
- Allow the reaction mixture to gradually warm to room temperature and stir for 20 hours.
- After the reaction is complete, cool the mixture back to 0 °C.
- Quench the reaction by the dropwise addition of water (10 mL).
- Separate the organic layer and wash it with brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography using an eluent of 50% ethyl acetate in heptane to yield **3-bromophenethyl alcohol** as a colorless oil.^[4]

Mesylation of 3-Bromophenethyl alcohol

3-Bromophenethyl alcohol is a common starting material for the synthesis of its mesylate derivative, a key intermediate in drug synthesis.^{[11][12]}

Experimental Workflow for the Mesylation of **3-Bromophenethyl alcohol**

Mesylation of 3-Bromophenethyl alcohol

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Caption: Workflow for the mesylation of **3-Bromophenethyl alcohol**.

Detailed Methodology:

- Dissolve **3-Bromophenethyl alcohol** (1 equivalent) in dry dichloromethane (DCM, 10 volumes) and cool to 0 °C.
- Add triethylamine (1.5 equivalents) to the solution.
- Slowly add methanesulfonyl chloride (1.2 equivalents) and stir the mixture at 0 °C for 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 2 hours.
- Upon completion, dilute the reaction mixture with water and separate the layers.
- Extract the aqueous layer with DCM.
- Combine the organic layers and wash successively with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired mesylate.[13][14]

Reactivity and Stability

Information on the detailed reactivity and stability of **3-Bromophenethyl alcohol** is limited in the available literature. However, based on its structure, the following can be inferred:

- Reactivity: The primary alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.[15] It can also be converted to other functional groups through substitution reactions, with the conversion to its mesylate being a prime example.[11][12] The aromatic ring can participate in electrophilic substitution reactions, directed by the bromo and ethyl alcohol substituents.
- Stability: The compound is expected to be stable under standard laboratory conditions.[16] However, prolonged exposure to strong oxidizing agents, high temperatures, or UV light may lead to degradation. A forced degradation study on a similar compound, 2-[(3-Bromopyridin-2-yl)oxy]ethanol, showed potential for degradation under acidic, basic, oxidative, and thermal stress.[17]

Applications in Drug Development

3-Bromophenethyl alcohol and its derivatives are valuable building blocks in the synthesis of pharmaceuticals. A significant application is in the synthesis of Selective Estrogen Receptor Modulators (SERMs).^[18] SERMs are a class of drugs that act on estrogen receptors, exhibiting agonist or antagonist effects in a tissue-specific manner.^[19]

Raloxifene, a SERM used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women, is a prominent example where phenethyl alcohol derivatives are utilized in its synthesis.^{[11][12][20]} While the direct synthesis of Raloxifene from **3-Bromophenethyl alcohol** is not explicitly detailed in the searched results, the general synthetic strategies for Raloxifene and other SERMs often involve intermediates that can be derived from substituted phenethyl alcohols.^{[1][4][11][12]}

Safety Information

Table 4: GHS Hazard Statements for **3-Bromophenethyl alcohol**

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation

Data sourced from PubChem.

Handling and Storage:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Work in a well-ventilated area.
- Store in a cool, dry place away from incompatible materials.
- Keep the container tightly closed.

Conclusion

3-Bromophenethyl alcohol is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. This guide provides a detailed summary of its physicochemical properties, spectroscopic data, synthesis, and a key synthetic application. The information presented herein is intended to be a valuable resource for researchers and professionals in the field of drug development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 3-Bromophenethyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273047#physicochemical-properties-of-3-bromophenethyl-alcohol>]

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